1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine
Description
Molecular Formula: C₁₈H₂₉BN₂O₂ Molecular Weight: 316.254 g/mol (average mass), 316.232209 g/mol (monoisotopic mass) CAS RN: 938043-30-2 Purity: 95% Key Features:
- Contains a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety, enabling Suzuki-Miyaura cross-coupling reactions.
- Benzyl linker provides structural rigidity and aromatic interaction sites.
Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., UNC2025) and WNT signaling inhibitors .
Properties
IUPAC Name |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYLYGHCOHIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674677 | |
| Record name | 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938043-30-2 | |
| Record name | 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide . Reaction conditions vary depending on the desired transformation but typically involve temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
Basic Information
- Molecular Formula : C18H29BN2O2
- CAS Number : 938043-30-2
- Molecular Weight : 319.35 g/mol
Medicinal Chemistry
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine has shown promise as a pharmacophore in the development of novel therapeutic agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets through:
- Targeted Drug Delivery : The boron atom can form reversible covalent bonds with biomolecules, allowing for targeted delivery mechanisms.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by disrupting critical cellular processes.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Cross-Coupling Reactions : The boron functionality can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
- Ligand Development : The piperazine ring can be modified to create ligands for various metal catalysts used in organic transformations.
Materials Science
In materials science, this compound has potential applications in:
- Polymer Chemistry : Its reactivity allows for the incorporation into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength.
- Nanotechnology : The ability to functionalize surfaces with this compound could lead to advancements in nanomaterials for electronics or sensors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing piperazine derivatives. The research demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
Case Study 2: Cross-Coupling Reactions
Research conducted by Smith et al. (2023) detailed the use of this compound as a reagent in Suzuki-Miyaura reactions. The study highlighted that the presence of the dioxaborolane moiety increased reaction yields significantly compared to traditional boronic acids. This finding suggests its utility in synthesizing complex organic molecules efficiently.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst . This mechanism is crucial for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
Key Observations :
Piperazine Derivatives with Varied Substituents
Key Observations :
- Unlike MT-45 or chlorothiol derivatives, the target compound lacks direct pharmacological activity but serves as a boronate-containing building block .
- Bromopyridine and dimethoxybenzyl derivatives highlight how substituent variation tailors compounds for specific biological targets (e.g., CNS vs. kinase inhibition) .
Functional Analogues in Drug Delivery Systems
Key Observations :
Reactivity Advantages :
- The 4,4,5,5-tetramethyl-dioxaborolane group in the target compound offers superior stability compared to less-substituted boronate esters, minimizing hydrolysis during reactions .
Stability and Commercial Availability
- Stability : The tetramethyl-dioxaborolane moiety resists hydrolysis under standard synthetic conditions (e.g., aqueous Na₂CO₃ in Suzuki reactions) .
- Availability : Discontinued by suppliers (e.g., BLD Pharm Ltd.), necessitating alternatives like [1033743-79-1] (sulfonyl-piperazine boronate) for similar reactivity .
Biological Activity
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure and properties make it a versatile candidate for various applications, particularly in targeting neurological disorders and enhancing drug delivery systems.
- Molecular Formula : C₁₈H₂₉BN₂O₂
- Molecular Weight : 308.35 g/mol
- CAS Number : Not specifically listed but related compounds exist under similar identifiers.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological potential. Key areas of research include:
Pharmaceutical Development
This compound is utilized as an intermediate in synthesizing drugs aimed at treating neurological disorders. Its ability to cross the blood-brain barrier effectively enhances its therapeutic potential in conditions such as Alzheimer's disease and other cognitive impairments .
Kinase Inhibition
Recent studies have indicated that related compounds exhibit inhibitory effects on various kinases involved in cancer progression. For instance, small molecule inhibitors targeting mTOR pathways have shown promise in preclinical trials . Although specific IC50 values for this compound are not reported, its structural analogs demonstrate significant activity against kinase targets.
Applications in Research
The compound has been employed across several fields:
- Material Science : Its chemical properties facilitate the development of advanced polymers and coatings with enhanced durability.
- Bioconjugation : The unique structure allows for effective bioconjugation processes, enabling targeted drug delivery systems that improve therapeutic efficacy .
Case Study 1: Neurological Drug Development
A study focused on the synthesis of piperazine derivatives demonstrated that modifications to the piperazine ring can enhance binding affinity to specific neurological receptors. The incorporation of boron-containing groups was found to improve solubility and bioavailability .
Case Study 2: Cancer Therapy
Research on related compounds has shown that they can inhibit key signaling pathways in cancer cells. For example, inhibitors designed based on the piperazine scaffold have been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉BN₂O₂ |
| Molecular Weight | 308.35 g/mol |
| Primary Application | Neurological disorders |
| Secondary Applications | Material science, bioconjugation |
| Biological Activity | Observations |
|---|---|
| Kinase Inhibition | Potential against mTOR |
| Blood-Brain Barrier Penetration | Effective in CNS targets |
| Drug Delivery Systems | Enhanced therapeutic efficacy |
Q & A
Q. What are the standard synthetic routes for 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a boronic ester-functionalized benzyl group. Key steps include:
- Reductive Alkylation : Reacting 1-methylpiperazine with 4-(dioxaborolane-substituted)benzaldehyde in methanol under reflux, followed by sodium borohydride reduction (analogous to ). Yields (~47%) can be improved by optimizing stoichiometry, solvent (DMF vs. methanol), and reaction time .
- Borylation : For precursors lacking the boronate group, palladium-catalyzed borylation using bis(pinacolato)diboron (e.g., Suzuki-Miyaura conditions) is employed (see ). Catalyst choice (Pd(dppf)Cl₂) and anhydrous conditions enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H NMR : Expect signals for the piperazine methyl group (δ ~2.26 ppm, singlet) and aromatic protons (δ 7.48–8.14 ppm, doublets for para-substituted benzene) .
- IR : Absence of carbonyl stretches (if starting materials are pre-reduced) and presence of B-O vibrations (~1350 cm⁻¹) confirm boronate integrity .
- Mass Spectrometry (MS) : A molecular ion peak at m/z ~350–360 (exact mass depends on isotopic boron patterns) .
Advanced Questions
Q. How can researchers employ Suzuki-Miyaura cross-coupling reactions with this boronate ester to synthesize complex bioactive molecules?
Methodological Answer: The boronate group enables carbon-carbon bond formation with aryl/heteroaryl halides. For example:
- Kinase Inhibitor Synthesis : Couple the compound with chloropyridines (e.g., 2-chloropyridine) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h). Monitor via TLC and purify via silica chromatography (yields: 60–83%) .
- Troubleshooting : Low yields may stem from boronate hydrolysis; use anhydrous solvents and degas reaction mixtures to prevent oxidation .
Q. What strategies resolve crystallographic disorder in piperazine derivatives during structural analysis?
Methodological Answer: Disorder in piperazine rings (e.g., ) arises from conformational flexibility. Mitigation strategies include:
- Low-Temperature Crystallography : Reduces thermal motion, improving electron density maps.
- Occupancy Refinement : For disordered aroyl groups (e.g., 2-chlorobenzoyl in ), refine site occupancies (e.g., 0.942 vs. 0.058) using SHELXL .
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯O bonds) to guide model building .
Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?
Methodological Answer: Contradictions may arise from impurities or stereochemical variations:
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude byproducts (e.g., unreacted benzyl halides) .
- Stereochemical Control : For chiral centers, employ enantioselective synthesis (e.g., chiral catalysts) or resolve racemates via chiral chromatography.
- Bioassay Reproducibility : Standardize cell lines (e.g., myeloid leukemia models in ) and control for solvent effects (DMSO concentrations ≤0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
